molecular formula C23H21Cl2N3O4 B4034464 N,N'-2,6-pyridinediylbis[2-(3-chlorophenoxy)propanamide]

N,N'-2,6-pyridinediylbis[2-(3-chlorophenoxy)propanamide]

Cat. No.: B4034464
M. Wt: 474.3 g/mol
InChI Key: XXMZVLMKQIPWLX-UHFFFAOYSA-N
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Description

“N,N’-2,6-Pyridinediylbis[2-(3-chlorophenoxy)propanamide]” is a chemical compound with the molecular formula C23H21Cl2N3O4 . Its average mass is 474.336 Da and its monoisotopic mass is 473.090912 Da .


Molecular Structure Analysis

The molecular structure of “N,N’-2,6-pyridinediylbis[2-(3-chlorophenoxy)propanamide]” is defined by its molecular formula C23H21Cl2N3O4 . For a more detailed structural analysis, one would need to refer to the compound’s specific structural data, such as its X-ray crystallography data or NMR data, which are not available in the current resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N’-2,6-pyridinediylbis[2-(3-chlorophenoxy)propanamide]” are defined by its molecular structure. Its average mass is 474.336 Da and its monoisotopic mass is 473.090912 Da . For more detailed physical and chemical properties, one would need specific experimental data, such as melting point, boiling point, solubility, etc., which are not available in the current resources.

Scientific Research Applications

Herbicidal Activity

Compounds with chlorophenoxy groups and pyridine derivatives have been synthesized and evaluated for their herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has shown effectiveness as a herbicide, highlighting the potential of pyridinediylbis derivatives in agricultural chemistry for controlling weeds and enhancing crop production (Liu et al., 2008).

Antifungal Properties

Another area of application for such compounds is in antifungal activity. N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide has demonstrated good antifungal activity against several pathogens, suggesting that compounds with similar structures, including N,N'-2,6-pyridinediylbis derivatives, could be valuable in developing new antifungal agents for both agricultural and medical applications (Xue Si, 2009).

Neuroprotective Agents

The structural motif of N,N'-2,6-pyridinediylbis[2-(3-chlorophenoxy)propanamide] suggests potential applications in neuroprotection. Compounds such as N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide have been reported to exhibit neuroprotective properties, including inhibiting butyrylcholinesterase and protecting neurons from oxidative damage, indicating the possible use of related compounds in treating neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Material Science

The synthesis and characterization of compounds with specific structural features, including pyridine and chlorophenoxy functionalities, have applications in material science. For example, the growth and characterization of non-linear organic crystals such as N-(2-chlorophenyl)-(1-propanamide) for electro-optic applications demonstrate the potential of pyridinediylbis derivatives in developing new materials for electronic and photonic devices (Prabhu et al., 2001).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[6-[2-(3-chlorophenoxy)propanoylamino]pyridin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O4/c1-14(31-18-8-3-6-16(24)12-18)22(29)27-20-10-5-11-21(26-20)28-23(30)15(2)32-19-9-4-7-17(25)13-19/h3-15H,1-2H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMZVLMKQIPWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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